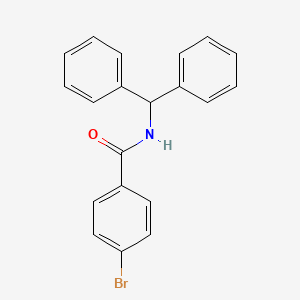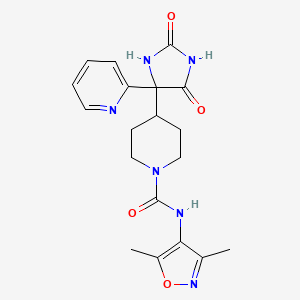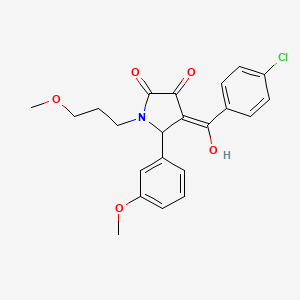
4-bromo-N-(diphenylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMC and has a molecular formula of C20H18BrNO. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMC is its use as an anticancer agent. Studies have shown that BDMC can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BDMC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Mecanismo De Acción
The mechanism of action of BDMC involves the inhibition of HDACs, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 by BDMC leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BDMC has been shown to have several biochemical and physiological effects. Studies have shown that BDMC can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BDMC has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, BDMC has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDMC in lab experiments is its specificity for HDACs and HSP90. This allows for the selective inhibition of these proteins, leading to the inhibition of cancer cell growth. However, one of the limitations of using BDMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BDMC. One direction is the development of more efficient synthesis methods for BDMC, which can improve its availability for research purposes. Another direction is the study of the combination of BDMC with other anticancer agents, which can enhance its efficacy. Finally, the study of the in vivo effects of BDMC can provide valuable information on its potential therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-(diphenylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer properties, and its mechanism of action involves the inhibition of HDACs and HSP90. BDMC has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its in vivo effects.
Métodos De Síntesis
The synthesis of BDMC involves a multi-step process that begins with the reaction of 4-bromoaniline with benzyl chloride in the presence of a base. This reaction yields N-benzyl-4-bromoaniline, which is then reacted with benzoyl chloride in the presence of a base to yield 4-bromo-N-benzylbenzamide. Finally, the benzyl group is removed from the compound using hydrogenation to yield 4-bromo-N-(diphenylmethyl)benzamide.
Propiedades
IUPAC Name |
N-benzhydryl-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJZKKQZNUMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)



![1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5302780.png)
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)
![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)